molecular formula C8H6O5 B13275970 2-Formyl-3,4-dihydroxybenzoic acid

2-Formyl-3,4-dihydroxybenzoic acid

Cat. No.: B13275970
M. Wt: 182.13 g/mol
InChI Key: XVZYAHCEQHPKQL-UHFFFAOYSA-N
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Description

2-Formyl-3,4-dihydroxybenzoic acid (CAS 82177-66-0) is a synthetic derivative of benzoic acid with the molecular formula C8H6O5 and a molecular weight of 182.13 g/mol. This compound features a benzoic acid core substituted with formyl (aldehyde) and two hydroxyl groups, a structure closely related to protocatechuic acid (3,4-dihydroxybenzoic acid), a well-studied phenolic acid with demonstrated biological activities. While the specific biological mechanisms and research applications of this compound are not fully detailed in the available literature, its structural class is of significant scientific interest. Dihydroxybenzoic acids, in general, serve as crucial building blocks in organic synthesis and are known for their roles as iron chelators and antioxidant compounds. The presence of multiple functional groups on the aromatic ring makes this compound a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceuticals, ligands for metal complexes, and novel materials. Researchers may find it particularly useful for exploring structure-activity relationships or as a precursor in medicinal and synthetic chemistry programs. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6O5

Molecular Weight

182.13 g/mol

IUPAC Name

2-formyl-3,4-dihydroxybenzoic acid

InChI

InChI=1S/C8H6O5/c9-3-5-4(8(12)13)1-2-6(10)7(5)11/h1-3,10-11H,(H,12,13)

InChI Key

XVZYAHCEQHPKQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C=O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Formyl 3,4 Dihydroxybenzoic Acid

De Novo Synthesis Approaches for 2-Formyl-3,4-dihydroxybenzoic acid and its Structural Analogs

The synthesis of this compound is a nuanced challenge primarily due to the difficulty of achieving regioselectivity on a polysubstituted benzene (B151609) ring. The starting material is typically the readily available 3,4-dihydroxybenzoic acid (protocatechuic acid). The electronic properties of the existing substituents—two activating, ortho-, para-directing hydroxyl groups and one deactivating, meta-directing carboxylic acid group—complicate the selective introduction of a formyl group at the C2 position.

The direct formylation of 3,4-dihydroxybenzoic acid presents a significant regiochemical challenge. The C2 position is ortho to both a hydroxyl and a carboxyl group, and meta to the second hydroxyl group. Standard electrophilic formylation methods must contend with multiple potential sites of reaction.

Several classical and modern formylation techniques could theoretically be applied, each with its own expected selectivity:

Vilsmeier-Haack Reaction: This method, using phosphoryl chloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), typically favors formylation at positions activated by electron-donating groups. For 3,4-dihydroxybenzoic acid, the positions ortho and para to the hydroxyl groups (C2, C5, and C6) are activated. However, the C2 position is sterically hindered and adjacent to the deactivating carboxyl group, making the C5 position a more likely site for formylation.

Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) in a basic solution. It is primarily effective for phenols and directs formylation ortho to the hydroxyl group. On a catechol-like structure such as 3,4-dihydroxybenzoic acid, this method would likely yield a mixture of isomers, with formylation at C2 and C5 being possible.

Duff Reaction: Using hexamethylenetetramine in an acidic medium, the Duff reaction is another method for the ortho-formylation of phenols. Its application to a dihydroxybenzoic acid scaffold would similarly face challenges in controlling regioselectivity.

Directed Ortho-Metalation (DoM): A more targeted approach involves the use of a directed metalation group (DMG). The carboxylic acid or a protected hydroxyl group can direct a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position. Subsequent quenching with a formylating agent (e.g., DMF) could introduce the aldehyde at the desired C2 position. This strategy, however, requires careful selection of protecting groups and reaction conditions to avoid side reactions.

The predictable synthesis of specific regioisomers often requires multi-step strategies, as demonstrated in the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones, where reaction conditions (acidic vs. coupling agents) can be used to control the outcome of cyclocondensation, highlighting the importance of methodology in directing regiochemistry. nih.gov

An alternative to direct formylation is to build the molecule by adding the hydroxyl or carboxyl groups to a simpler precursor.

Carboxylation Routes: One could start with 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) and introduce a carboxyl group. wikipedia.orgchemspider.com The Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide with carbon dioxide under pressure, is a primary industrial method for synthesizing hydroxybenzoic acids. wikipedia.orggoogle.com For instance, 2,4-dihydroxybenzoic acid is prepared by reacting resorcinol (B1680541) with alkali metal bicarbonates in a CO2 atmosphere. google.com Applying this to 3,4-dihydroxybenzaldehyde would likely be complicated by the presence of the aldehyde group, but it represents a potential pathway. More advanced enzymatic carboxylation methods, such as those using decarboxylases in reverse, have been developed for the synthesis of compounds like 2,6-dihydroxybenzoic acid from resorcinol and CO2, offering high yields under specific conditions. mdpi.com

Hydroxylation Routes: Synthesizing the target from a simpler benzoic acid derivative via hydroxylation is another possibility. For example, starting with 2-formyl-3-hydroxybenzoic acid, a selective hydroxylation at the C4 position would be required. Biocatalytic methods employing monooxygenases have shown significant promise for the regioselective hydroxylation of aromatic rings. nih.gov Enzymes like 4-hydroxybenzoate (B8730719) 3-hydroxylase (PHBH) can hydroxylate phenolic acids, though their substrate scope can be narrow. nih.gov Research into engineered enzymes continues to expand the range of possible transformations. nih.gov

Given the challenges of direct, single-step synthesis, multi-step routes involving key precursors and intermediates are more plausible. A hypothetical route could begin with the protection of the hydroxyl groups of 3,4-dihydroxybenzoic acid (protocatechuic acid) nih.govsigmaaldrich.com to prevent side reactions and to help direct the subsequent formylation step.

Hypothetical Synthetic Pathway:

Protection: React 3,4-dihydroxybenzoic acid with a suitable protecting group (e.g., methoxymethyl ether, benzyl (B1604629) ether) to cap the phenolic hydroxyls.

Directed Metalation: Treat the protected dihydroxybenzoic acid with a strong base like lithium diisopropylamide (LDA). The carboxylate group could direct lithiation to the C2 position.

Formylation: Quench the lithiated intermediate with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).

Deprotection: Remove the protecting groups to yield the final product, this compound.

This approach offers greater control over regioselectivity compared to direct electrophilic substitution.

Chemical Reactivity Profile of this compound

The chemical reactivity of this compound is dictated by its three functional groups: the aldehyde, the carboxylic acid, and the phenolic hydroxyls. The proximity of these groups to one another can also lead to unique intramolecular interactions and reactivity.

The aldehyde group is a versatile handle for a variety of chemical transformations.

Oxidation: The formyl group can be easily oxidized to a second carboxylic acid group, yielding 2,3-dihydroxybenzene-1,2,4-tricarboxylic acid. Standard oxidizing agents like potassium permanganate (B83412) (KMnO4), chromic acid, or milder reagents like Tollens' reagent (silver nitrate (B79036) in ammonia) could achieve this transformation.

Reduction: The aldehyde can be selectively reduced to a primary alcohol (a hydroxymethyl group) to form 2-(Hydroxymethyl)-3,4-dihydroxybenzoic acid. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reagent is critical, as LiAlH4 would also reduce the carboxylic acid, whereas NaBH4 is generally chemoselective for aldehydes and ketones.

Nucleophilic Additions: The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. youtube.com This includes the addition of organometallic reagents (e.g., Grignard reagents) to form secondary alcohols or the formation of cyanohydrins with hydrogen cyanide. The reactivity of the aldehyde can be influenced by the electronic effects of the adjacent hydroxyl groups. For example, computational studies on 2,4-dihydroxybenzaldehyde (B120756) have shown that an ortho-hydroxyl group can hinder nucleophilic attack on the aldehyde carbonyl, decreasing its reactivity compared to isomers without the ortho-hydroxyl. mdpi.com

Table 1: Potential Transformations of the Aldehyde Group

Transformation Reagent(s) Product Functional Group
Oxidation KMnO₄, H₂CrO₄ Carboxylic Acid
Reduction NaBH₄ Primary Alcohol
Grignard Reaction R-MgBr, then H₃O⁺ Secondary Alcohol
Wittig Reaction Ph₃P=CHR Alkene
Imine Formation R-NH₂ Imine

The carboxylic acid moiety can undergo reactions typical of its class, most notably esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H2SO4). youtube.com However, the acid-labile nature of some substrates makes this method less suitable for complex molecules. organic-chemistry.org

Steglich Esterification: A milder and often preferred method for sensitive substrates is the Steglich esterification. organic-chemistry.orgnih.gov This reaction uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate ester formation at room temperature. organic-chemistry.orgnih.gov This method is particularly useful for converting sterically hindered acids or acid-labile alcohols into esters. organic-chemistry.org

Reaction with Halocarbons: Another patented method involves reacting hydroxybenzoic acids with halocarbons in the presence of a nonquaternizable tertiary amine. google.com

Amidation: The formation of an amide requires the activation of the carboxylic acid, typically by converting it into a more reactive intermediate. This can be achieved by first forming an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with an amine. Alternatively, peptide coupling agents such as DCC, EDC, or HOBt/DIC (hydroxybenzotriazole/N,N'-diisopropylcarbodiimide) can be used to directly couple the carboxylic acid with an amine under mild conditions. nih.gov

Table 2: Comparison of Esterification Methods

Method Reagents Conditions Advantages Disadvantages
Fischer Esterification Alcohol, Strong Acid (e.g., H₂SO₄) Heat Simple, inexpensive reagents Harsh conditions, not suitable for sensitive substrates
Steglich Esterification Alcohol, DCC or EDC, DMAP (cat.) Room Temperature Mild conditions, high yields, good for sensitive substrates Stoichiometric byproduct (urea) must be removed
Alkylation Alkyl Halide, Base Varies Can be used for specific esters Potential for O-alkylation of phenols

Electrophilic Aromatic Substitution on the Benzene Ring System

The benzene ring of this compound is adorned with both activating and deactivating substituents, which dictates the feasibility and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The two hydroxyl groups at positions 3 and 4 are strong activating groups, donating electron density to the aromatic ring and favoring electrophilic attack. Conversely, the carboxyl and formyl groups at positions 1 and 2, respectively, are deactivating groups that withdraw electron density from the ring.

In a typical electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. ijpcbs.com The hydroxyl groups in this compound direct incoming electrophiles primarily to the ortho and para positions relative to themselves. However, the existing substituents already occupy positions 1, 2, 3, and 4. This leaves positions 5 and 6 as the only available sites for substitution.

Given the electronic nature of the substituents, electrophilic attack would be most favored at position 5, which is ortho to the hydroxyl group at position 4 and meta to the deactivating carboxyl and formyl groups. Position 6 is ortho to the hydroxyl group at position 3 but also ortho to the deactivating formyl group, which would create significant steric hindrance and electronic repulsion.

Standard electrophilic aromatic substitution reactions that could be envisaged for this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. However, the harsh conditions often required for these reactions, such as the use of strong acids, can lead to side reactions, including oxidation of the sensitive catechol moiety or polymerization.

For instance, nitration using a mixture of nitric acid and sulfuric acid would likely lead to the oxidation of the catechol ring. Milder nitrating agents might be required to achieve selective nitration at the 5-position. Similarly, halogenation with elemental halogens and a Lewis acid catalyst could proceed, but careful control of reaction conditions would be crucial to prevent over-halogenation and degradation of the starting material.

Redox Chemistry of the Catechol (3,4-Dihydroxy) Moiety

The 3,4-dihydroxy (catechol) functionality in this compound is the primary center for its redox activity. Catechols are well-known for their ability to undergo oxidation to form highly reactive ortho-quinones. This transformation is a key process in many biological systems and is also exploited in synthetic chemistry.

The oxidation of the catechol moiety in this compound can be achieved through various chemical or electrochemical methods. The process typically involves a two-electron, two-proton transfer. The initial one-electron oxidation generates a transient semiquinone radical intermediate. nih.gov A subsequent one-electron oxidation then leads to the formation of the corresponding ortho-quinone.

The resulting ortho-quinone from the oxidation of this compound would be a highly electrophilic species, susceptible to nucleophilic attack. This reactivity can be harnessed for various synthetic applications, including the formation of new carbon-heteroatom or carbon-carbon bonds.

Conversely, the formyl group at the 2-position can undergo reduction. Standard reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can selectively reduce the aldehyde to a primary alcohol, yielding 2-(hydroxymethyl)-3,4-dihydroxybenzoic acid. This transformation provides a route to other derivatives with different biological activities. The carboxyl group is generally resistant to reduction by mild reducing agents like NaBH₄ but can be reduced under more forcing conditions using reagents like lithium aluminum hydride (LiAlH₄), although this would also reduce the formyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H and ¹³C NMR Spectral Analysis for Proton and Carbon Environments

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each proton in the molecule. The aromatic region typically displays two doublets, representing the two protons on the benzene ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the formyl and carboxyl groups and the electron-donating effects of the hydroxyl groups. The aldehyde proton (formyl group) appears as a singlet at a characteristic downfield shift. The acidic proton of the carboxylic acid and the protons of the two hydroxyl groups are also observable, though their chemical shifts can be broad and vary with solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. It shows distinct signals for each of the seven carbon atoms in this compound. The carbonyl carbons of the formyl and carboxylic acid groups appear at the most downfield shifts. The four aromatic carbons have chemical shifts in the typical aromatic region, with the two carbons bearing hydroxyl groups shifted further downfield compared to the other two. The carbon of the formyl group is also clearly identifiable in the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H (aromatic) 7.42, 6.79 -
H (formyl) ~9.5-10.0 -
H (hydroxyl) variable -
H (carboxyl) variable -
C (carboxyl) - ~170
C (formyl) - ~190
C (aromatic C-OH) - ~145-150
C (aromatic C-H) - ~115-125
C (aromatic C-COOH) - ~122

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings. sdsu.edu In this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their adjacent positions on the benzene ring. sdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the aromatic proton signals would show correlations to their directly attached aromatic carbon signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. libretexts.org This is particularly useful for connecting different parts of the molecule. For instance, the formyl proton would show a correlation to the carbon of the formyl group and the adjacent aromatic carbon. The aromatic protons would show correlations to neighboring carbons, including the carbons of the carboxyl and formyl groups, as well as the hydroxyl-bearing carbons. These correlations provide definitive proof of the substitution pattern on the benzene ring. libretexts.orgugm.ac.id

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the molecular weight of a compound, which allows for the determination of its elemental formula. The calculated exact mass of this compound (C₈H₆O₅) is 182.02152 Da. An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). For instance, the initial loss of water from the molecular ion could occur, followed by the loss of CO from the formyl group or CO₂ from the carboxyl group. Analyzing these fragmentation patterns helps to confirm the presence and arrangement of the functional groups on the aromatic ring.

Table 2: Expected Fragmentation Ions in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio) Possible Fragment
182 [M]⁺
164 [M - H₂O]⁺
153 [M - CHO]⁺ or [M - H - CO]⁺
137 [M - COOH]⁺
125 [M - H₂O - CO]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. spectroscopyonline.com The phenolic O-H stretches would also appear in this region. A strong absorption band around 1680-1710 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid, and another strong band around 1650-1680 cm⁻¹ would be due to the C=O stretching of the aldehyde. spectroscopyonline.com The C-O stretching vibrations of the carboxylic acid and phenol (B47542) groups would be observed in the 1210-1320 cm⁻¹ region. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum of this compound, dissolved in a suitable solvent like methanol (B129727) or ethanol, would show absorption maxima characteristic of a substituted benzene ring. Typically, substituted benzoic acids exhibit two main absorption bands. For dihydroxybenzoic acid isomers, these bands are often observed around 258 nm and 292 nm. researchgate.net The presence of the formyl group would likely cause a shift in the position and intensity of these absorption bands due to its influence on the electronic structure of the aromatic system.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Carbon monoxide
Carbon dioxide

Functional Group Characterization via IR Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to its constituent groups. While specific spectral data for this exact compound is not widely published, the expected peaks can be inferred from the analysis of closely related structures like 2,4-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid. chemicalbook.comspectrabase.com

The key vibrational modes anticipated are:

O-H Stretching: A broad absorption band is expected in the region of 3500-2500 cm⁻¹. This breadth is due to extensive intermolecular hydrogen bonding involving both the carboxylic acid and the phenolic hydroxyl groups. The carboxylic acid O-H stretch typically appears as a very broad band centered around 3000 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a series of weaker bands just above 3000 cm⁻¹. The aldehyde (formyl) C-H stretch typically shows two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretching: Two distinct carbonyl stretching bands are predicted. The carboxylic acid C=O bond will likely produce a strong, sharp peak in the 1700-1680 cm⁻¹ range, potentially broadened by hydrogen bonding. The aldehyde C=O stretch is expected at a slightly lower frequency, typically between 1680-1660 cm⁻¹, due to conjugation with the aromatic ring.

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-O Stretching and O-H Bending: The C-O stretching of the carboxylic acid and phenols, coupled with O-H in-plane bending, will produce complex bands in the 1440-1200 cm⁻¹ fingerprint region.

Table 1: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Phenolic/Carboxylic O-HStretching3500 - 2500 (Broad)
Aromatic C-HStretching~3100 - 3000
Aldehyde C-HStretching~2850 and ~2750
Carboxylic Acid C=OStretching1700 - 1680
Aldehyde C=OStretching1680 - 1660
Aromatic C=CStretching1600 - 1450
C-O / O-HStretching / Bending1440 - 1200

Electronic Transition Analysis and Chromophore Characterization via UV-Vis Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule's chromophore. The chromophore of this compound is the substituted benzene ring, where the hydroxyl, formyl, and carboxyl groups act as auxochromes and modify the energy of the π → π* transitions.

Studies on related dihydroxybenzoic acid isomers provide a basis for predicting the UV-Vis absorption profile. For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) reportedly has absorption maxima (λmax) at 258 nm and 292 nm. researchgate.net Similarly, 2,3-dihydroxybenzoic acid has been shown to have an absorbance maximum around 320 nm. nih.gov The spectra are sensitive to pH; for example, the long-wavelength band of 2,4-dihydroxybenzoic acid can shift from 265 nm to 280 nm as the pH increases, due to the deprotonation of the phenolic hydroxyl groups which enhances their electron-donating character. tanta.edu.eg

For this compound, one would expect strong absorptions in the UV region corresponding to π → π* transitions of the aromatic system. The presence of multiple substituents (two -OH, one -CHO, one -COOH) would likely result in at least two main absorption bands, similar to its parent compounds. The exact positions of these bands would be influenced by solvent polarity and pH.

Table 2: Reported UV-Vis Absorption Maxima (λmax) for Related Dihydroxybenzoic Acids

CompoundReported λmax (nm)Reference
3,4-Dihydroxybenzoic acid258, 292 researchgate.net
2,3-Dihydroxybenzoic acid~320 nih.gov
2,4-Dihydroxybenzoic acid265 (acidic), 280 (basic) tanta.edu.eg

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

Hydrogen Bonding Networks and Tautomerism Studies

Hydrogen bonding is expected to be the dominant intermolecular force governing the crystal structure. The primary interaction would be the strong O-H···O hydrogen bonds that form the carboxylic acid dimers. uiowa.eduul.ie Beyond this, the two phenolic hydroxyl groups and the formyl oxygen atom provide additional sites for a complex, three-dimensional hydrogen-bonding network. These interactions would link the primary dimer units together, influencing the material's melting point and solubility.

The catechol (1,2-dihydroxybenzene) moiety also allows for the possibility of intramolecular hydrogen bonding between the adjacent hydroxyl groups or between a hydroxyl group and the formyl oxygen. Tautomerism, particularly involving the quinone methide form, while less common for benzoic acids compared to phenols, could be investigated under specific conditions, although it is not a dominant feature in the ground state of related crystal structures.

Table 3: Crystallographic Data for the Related Compound 2,6-Dihydroxybenzoic Acid

ParameterValue
FormulaC₇H₆O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.4084(5)
b (Å)5.2240(7)
c (Å)22.986(4)
β (°)94.69(3)
Volume (ų)647.27(16)
Z4

Data sourced from MacGillivray, L. R., & Zaworotko, M. J. (1994). Journal of Chemical Crystallography, 24(10), 703-705. uiowa.eduul.ie

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexation Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, such as paramagnetic metal ions or organic radicals. The catechol moiety of this compound makes it an excellent chelating agent for various metal ions, particularly those that are EPR-active, such as Fe(III), Cu(II), and Mn(II). nih.gov

EPR studies on iron-catecholate complexes have demonstrated that the resulting spectra are highly sensitive to the coordination environment (mono, bis, or tris-chelated species) and the geometry of the complex. nih.govacs.org For example, the high-spin Fe(III) center in catechol complexes typically gives rise to a prominent signal at g ≈ 4.3 in X-band EPR spectra. nih.gov Upon substrate binding or a change in the coordination sphere, shifts in the g-values and changes in the signal intensity can be observed. nih.gov

In the context of this compound, EPR spectroscopy could be employed to:

Confirm the binding of paramagnetic metal ions to the catechol site.

Determine the oxidation state of the bound metal (e.g., distinguishing between Fe(II) and Fe(III)).

Provide information about the symmetry and geometry of the resulting metal complex.

Investigate the potential formation of semiquinone radicals under oxidative conditions, which would also be EPR-active. nih.gov

These studies are relevant for understanding the role of such molecules in biological systems, where metal chelation is crucial, and in the development of new coordination complexes. nih.gov

Spectroscopic and Analytical Characterization

The structural elucidation of 2-Formyl-3,4-dihydroxybenzoic acid relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and electronic environment.

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to the aldehydic proton, aromatic protons, and acidic protons of the carboxyl and hydroxyl groups are expected. The chemical shifts and coupling patterns would be indicative of their relative positions on the aromatic ring.
¹³C NMR Resonances for the carbonyl carbons of the aldehyde and carboxylic acid, the aromatic carbons (including those bearing hydroxyl groups), are anticipated.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid and phenols, the C=O stretch of the carboxylic acid and aldehyde, and C=C stretching of the aromatic ring would be observed.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound would be present, along with fragmentation patterns characteristic of the loss of functional groups like COOH, CHO, and OH.

Note: Specific spectral data for this compound is not widely published and would typically be determined experimentally.

Computational Chemistry and Molecular Modeling of 2 Formyl 3,4 Dihydroxybenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to study the electronic properties of molecules. For 2-Formyl-3,4-dihydroxybenzoic acid, DFT calculations are instrumental in understanding its geometry, stability, and electronic behavior. Studies on structurally similar compounds, such as protocatechuic aldehyde, other dihydroxybenzoic acid isomers, and various benzaldehyde (B42025) derivatives, consistently employ DFT methods, typically with hybrid functionals like B3LYP and basis sets such as 6-311++G(d,p), to achieve a reliable balance between accuracy and computational cost. nih.govresearchgate.netchemrxiv.orgnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. Due to the rotational freedom of the hydroxyl (-OH), carboxyl (-COOH), and formyl (-CHO) groups, multiple conformers can exist. Computational studies on related molecules like 2,4-dihydroxybenzoic acid have identified numerous stable conformers, with their relative energies depending on intramolecular hydrogen bonding and steric interactions. nih.gov The most stable conformer of this compound would likely be planar, stabilized by an intramolecular hydrogen bond between the hydroxyl group at position 3 and the oxygen of the formyl group at position 2.

Once the optimized geometry is found, vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. nih.govresearchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. Comparing these theoretical spectra with experimental data allows for a detailed assignment of the observed spectral bands. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound (Based on DFT Calculations of Analogous Molecules)

ParameterBond/AngleCalculated Value
Bond LengthC=O (formyl)~1.23 Å
Bond LengthC-O (carboxyl)~1.36 Å
Bond LengthO-H (hydroxyl)~0.96 Å
Bond AngleC-C-O (formyl)~124°
Bond AngleO-C=O (carboxyl)~123°
Dihedral AngleC-C-C=O (formyl)~180°
(Note: These values are representative and based on DFT studies of similar phenolic aldehydes and carboxylic acids. bhu.ac.inmdpi.com)

Molecular Orbital (MO) theory describes the distribution and energy of electrons within a molecule. The most critical orbitals for understanding chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs). youtube.com

The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (its electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich catechol ring, particularly the hydroxyl groups, which are the primary sites for electron donation and radical scavenging activity. researchgate.net Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing carboxyl and formyl groups, which are the likely sites for nucleophilic attack. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Gap (ΔE)4.5
(Note: These are illustrative values based on typical DFT calculations for phenolic compounds. mdpi.com)

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the molecule's behavior over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and dynamic processes in different environments, such as in aqueous solution or a lipid bilayer. researchgate.net

For this compound, MD simulations can reveal:

Conformational Flexibility: Tracking the rotation of the substituent groups over time to understand the molecule's rigidity and the transitions between different conformers.

Solvation Effects: Analyzing the arrangement and dynamics of solvent molecules (e.g., water) around the solute to understand how solvation influences its conformation and reactivity.

Hydrogen Bonding: Identifying the formation and lifetime of both intramolecular and intermolecular hydrogen bonds. These interactions are critical to its chemical properties and how it interacts with biological targets. researchgate.net

Self-Association: In concentrated solutions, simulations can show whether molecules of this compound tend to form dimers or larger aggregates, a phenomenon observed in other dihydroxybenzoic acids. researchgate.netresearchgate.net

These simulations provide a dynamic picture that is crucial for understanding how the molecule behaves in a realistic biological or chemical system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov While no specific QSAR models for this compound derivatives were found, the methodology can be described.

A QSAR study would involve these key steps:

Dataset Assembly: Synthesizing or identifying a series of derivatives of this compound with modifications at various positions on the benzene (B151609) ring or the functional groups. The biological activity of each compound (e.g., enzyme inhibition, antioxidant capacity) must be measured experimentally. frontiersin.org

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., LogP).

Model Building and Validation: Statistical methods, from multiple linear regression to machine learning algorithms, are used to build a model that links the descriptors to the observed activity. The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and an external test set of compounds not used in model training. researchgate.netnih.gov

A successful QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

Table 3: Illustrative Data for a Hypothetical QSAR Model of this compound Derivatives

Derivative (Substituent at C-5)LogP (Descriptor)HOMO Energy (Descriptor)Experimental Activity (IC₅₀, µM)Predicted Activity (IC₅₀, µM)
-H (Parent)1.2-6.5 eV15.214.8
-Cl1.9-6.7 eV10.511.1
-CH₃1.7-6.3 eV18.919.5
-OCH₃1.1-6.2 eV16.516.0
(Note: This table is a hypothetical representation to illustrate the components of a QSAR study.)

Mechanistic Studies of Ligand-to-Metal Charge Transfer (LMCT) Processes

The catechol moiety of this compound makes it an effective chelating agent for metal ions, particularly those in high oxidation states like iron(III). nih.gov The interaction between the molecule and a metal ion can be studied computationally to understand the mechanism of complexation and subsequent photochemical processes.

One such process is Ligand-to-Metal Charge Transfer (LMCT). rsc.org When the molecule (ligand) binds to a metal center, it forms a coordination complex. This complex can absorb light energy (UV or visible), promoting an electron from a high-energy orbital on the ligand to an empty orbital on the metal. nih.gov This photo-induced event results in the oxidation of the ligand (forming a radical) and the reduction of the metal ion.

DFT and its time-dependent extension (TD-DFT) are used to model these LMCT processes:

Complex Geometry: DFT is used to optimize the structure of the metal-ligand complex, determining the coordination geometry and bond lengths. For this compound and Fe(III), a hexa-coordinated complex is likely. nih.gov

Electronic Absorption: TD-DFT calculations can predict the UV-Vis absorption spectrum of the complex, identifying the specific electronic transition corresponding to the LMCT band.

Reaction Mechanism: Computational methods can map the potential energy surface for the charge transfer and subsequent reactions initiated by the newly formed ligand radical, providing a detailed mechanistic understanding. nih.gov

These studies are crucial for applications where the interaction with metals is important, such as in the study of antioxidants, pro-oxidant mechanisms, and the design of photosensitizers. rsc.org

Mechanistic Investigations of Biological Activities and Molecular Interactions in Vitro Research

Enzyme Interaction and Modulation Studies

Scientific investigation into the specific enzymatic interactions of 2-Formyl-3,4-dihydroxybenzoic acid is limited. However, research on the parent compound, 3,4-dihydroxybenzoic acid (PCA), offers valuable information on its capacity to modulate key enzymes.

Shikimate Dehydrogenase: 3,4-dihydroxybenzoic acid is recognized as an inhibitor of Shikimate Dehydrogenase (EC 1.1.1.25). nih.gov This enzyme is a crucial component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in mammals. embopress.org Its inhibition is a key target for developing new antimicrobial agents. embopress.org

Cholinesterases: Derivatives of 3,4-dihydroxybenzoic acid have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the breakdown of the neurotransmitter acetylcholine. nih.gov In one study, these derivatives were found to be selective inhibitors of AChE with inhibition constants (Ki) in the micromolar range, while showing weak activity against BChE. nih.gov Specifically, PCA has been shown to reduce BChE activity in rats treated with cadmium. medchemexpress.com

EnzymeCompoundActivityInhibition Value (Ki)Source
Shikimate Dehydrogenase3,4-Dihydroxybenzoic acidInhibitorNot Specified nih.gov
Acetylcholinesterase (AChE)3,4-Dihydroxybenzoic acid derivativesSelective Inhibitor1.5-18.9 μM nih.gov
Butyrylcholinesterase (BChE)3,4-Dihydroxybenzoic acid derivativesWeak InhibitorNot Specified nih.gov

There is a lack of specific research on the metabolic pathways influenced by the aldehyde and carboxylic acid groups of this compound. However, the metabolism of its parent compound, PCA, is well-documented. The carboxylic acid group is a key site for metabolic transformation. For instance, the enzyme protocatechuate 3,4-dioxygenase utilizes PCA to produce 3-carboxy-cis,cis-muconate, while protocatechuate decarboxylase converts it into catechol and carbon dioxide. wikipedia.org It can be postulated that the additional aldehyde group in the 2-Formyl derivative would serve as another reactive site for metabolic processes, likely undergoing oxidation to a carboxylic acid or reduction to an alcohol, thereby influencing its biological activity and metabolic fate.

Molecular Docking and Binding Interaction Analysis with Protein Targets

For example, a study on benzoic acid derivatives targeting the SARS-CoV-2 main protease revealed varying docking scores, indicating different binding affinities. mdpi.com While not the specific compound of interest, this research highlights how functional groups influence binding. For instance, 2,5-dihydroxybenzoic acid (gentisic acid) showed a docking score of -33.84, while octyl gallate, another derivative, had a score of -60.22, indicating stronger predicted binding. mdpi.com These studies suggest that the hydroxyl, carboxyl, and, by extension, formyl groups would be critical in forming hydrogen bonds and other interactions with amino acid residues in a protein's binding pocket. mdpi.com

CompoundProtein TargetDocking Score (kcal/mol)Source
2,5-Dihydroxybenzoic acid (Gentisic acid)SARS-CoV-2 Main Protease-33.84 mdpi.com
Gallic acidSARS-CoV-2 Main Protease-38.31 mdpi.com
Propyl gallateSARS-CoV-2 Main Protease-42.13 mdpi.com
Pentyl gallateSARS-CoV-2 Main Protease-48.77 mdpi.com
Octyl gallateSARS-CoV-2 Main Protease-60.22 mdpi.com

Cellular Pathway Modulation in Model Systems (In Vitro)

While direct studies on this compound are absent, extensive research demonstrates that its parent compound, PCA, induces apoptosis in cancer cells through the activation of specific signaling pathways. nih.gov The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38, are critical regulators of cellular processes like proliferation, differentiation, and apoptosis in response to external stimuli. nih.gov

In a study using human gastric adenocarcinoma (AGS) cells, PCA was shown to trigger apoptosis in a time- and dose-dependent manner. nih.gov This pro-apoptotic effect was mediated by the sustained phosphorylation and activation of JNK and p38 MAPKs. nih.gov The activation of these cascades led to the modulation of downstream proteins involved in apoptosis, such as ATF-2, c-Jun, FasL, Fas, p53, and Bax. nih.gov The use of pharmacological inhibitors for JNK and p38 reduced the apoptotic effects of PCA, confirming the central role of this signaling axis. nih.gov These findings suggest that the JNK/p38 MAPK pathway is a potential requirement for PCA-induced apoptosis. nih.gov

The antioxidant and anti-inflammatory properties of 3,4-dihydroxybenzoic acid (PCA) are well-established. wikipedia.org As a phenolic compound, its structure is conducive to scavenging free radicals and reducing oxidative stress, which is implicated in numerous degenerative diseases. nih.govnih.gov

Antioxidant Mechanisms: In vitro studies show that PCA effectively protects cells from damage induced by oxidative stress. For example, in human keratinocyte (HaCaT) cells irradiated with UVB, PCA demonstrated a significant protective effect by reducing reactive oxygen species (ROS) levels and enhancing cell survival. mdpi.com At a concentration of 200 μg/mL, PCA fully restored the viability of these cells to control levels. mdpi.com The antioxidant mechanism of PCA involves not only direct radical scavenging but also the upregulation of endogenous antioxidant enzymes. nih.gov

Anti-inflammatory Mechanisms: PCA exerts anti-inflammatory effects by modulating key inflammatory pathways. nih.gov It has been shown to reduce the expression of pro-inflammatory mediators. nih.gov In UVB-irradiated HaCaT cells, proteomic analysis revealed that PCA downregulates proteins such as c-Fos and Jun, which are involved in inflammatory and apoptotic responses. mdpi.com These findings underscore the potential of the core 3,4-dihydroxybenzoic acid structure to mitigate inflammation at a molecular level. nih.govmdpi.com

CompoundConcentration (μg/mL)Cell LineTreatmentCell Viability (%)Source
3,4-Dihydroxybenzoic acid25HaCaTUVB (225 mJ/cm²)80.1% mdpi.com
3,4-Dihydroxybenzoic acid200HaCaTUVB (225 mJ/cm²)~100% (restored to control) mdpi.com
(+)-Catechin200HaCaTUVB (225 mJ/cm²)83.8% mdpi.com

Antimicrobial Mechanisms of Action at the Molecular Level

In vitro research indicates that the antimicrobial activity of this compound, also known as protocatechualdehyde, is not attributed to a single mode of action but rather to a multifaceted attack on microbial cells. Like many phenolic acids, its efficacy is linked to its ability to interact with and disrupt multiple cellular targets simultaneously. The mechanisms are generally nonspecific and can include the destabilization and increased permeability of the bacterial cytoplasmic membrane, the inhibition of key enzymes and other virulence factors, and the disruption of biofilm formation nih.gov. The undissociated form of the compound is thought to cross the microbial cell membrane via passive diffusion, leading to acidification of the cytoplasm and disruption of cellular functions mdpi.com.

Interactions with Microbial Cell Components and Pathways

Detailed molecular studies have begun to elucidate the specific interactions between this compound and microbial cellular machinery. The primary mechanisms identified involve disruption of the cell membrane, inhibition of metabolic pathways and biofilm formation, modulation of gene expression, and induction of oxidative stress.

Cell Membrane and Permeability Disruption

A key mechanism of action is the compromising of the bacterial cell membrane. Research has demonstrated that the compound can destroy the cell membrane, leading to an increase in its permeability researchgate.net. This disruption causes the leakage of essential intracellular components, ultimately contributing to cell death mdpi.com.

Inhibition of Biofilm Formation and Motility

This compound has been shown to be a potent inhibitor of biofilm formation in various bacteria. In a study on Vibrio parahaemolyticus, the compound, at concentrations that did not inhibit bacterial growth, significantly hindered biofilm generation and the adhesion of mature biofilms nih.gov. This effect is achieved by down-regulating the expression of genes crucial for several cellular processes that contribute to the biofilm matrix and bacterial adhesion. Specifically, it reduces the production of extracellular polysaccharides and inhibits cell surface flagella-mediated swimming and aggregation phenotypes nih.gov.

Modulation of Gene Expression

Transcriptomic analysis has provided significant insight into the molecular pathways affected by this compound. In Vibrio parahaemolyticus, exposure to the compound led to the differential expression of key genes related to biofilm formation, metabolism, and virulence nih.gov. Similarly, in methicillin-resistant Staphylococcus aureus (MRSA), transcriptome analysis revealed that the compound disrupts multiple physiological pathways, including those involved in membrane permeability, biofilm formation, and DNA replication researchgate.net.

The table below details the specific genes and pathways in V. parahaemolyticus that are downregulated by this compound, as identified through transcriptomic analysis nih.gov.

Affected Pathway Downregulated Genes Function
Biofilm Formation pfkA, galE, narL, oppAThese genes are involved in various aspects of biofilm development and stability. The downregulation of oppA is known to directly inhibit biofilm formation and promote bacterial cell death nih.gov.
Polysaccharide Production & Adhesion IF, fbpA, yxeMThese genes are critical for the synthesis and transport of polysaccharides, which are essential components of the biofilm matrix and facilitate bacterial adhesion nih.gov.
Motility cheY, flrC, fliAThese genes regulate the flagellar system, and their downregulation inhibits bacterial motility, a key factor in the initial stages of biofilm formation nih.gov.

Induction of Oxidative Stress and DNA Damage

Another identified mechanism is the induction of oxidative stress within the bacterial cell. Studies have shown that treatment with this compound leads to an increase in the production of intracellular reactive oxygen species (ROS), which can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death researchgate.net. The compound's catechol structure is also associated with the ability to chelate iron, which can interfere with processes that cause oxidative DNA damage nih.gov. While not directly demonstrated for this specific compound, molecular docking studies on similar formylbenzoic acid derivatives have suggested that DNA gyrase, an enzyme essential for DNA replication, could be a possible molecular target nih.gov.

The table below summarizes the observed antimicrobial effects and minimum inhibitory concentrations (MIC) of this compound against various microbial strains from in vitro studies.

Microorganism Observed Effect MIC / Concentration Reference
Vibrio parahaemolyticusInhibition of growth, biofilm formation, and motility. Reduced metabolic viability.300 µg/mL (MIC) nih.gov
Methicillin-resistant Staphylococcus aureus (MRSA)Destruction of cell membrane, increased ROS production, inhibition of biofilm formation.Not specified researchgate.net
Ralstonia solanacearumInhibition of growth.20 µg/mL (MIC) researchgate.net
Escherichia coliDose-dependent growth inhibition.Not specified researchgate.net
Staphylococcus aureusDose-dependent growth inhibition.Not specified researchgate.net
Salmonella typhimuriumDose-dependent growth inhibition.Not specified researchgate.net

Design, Synthesis, and Evaluation of 2 Formyl 3,4 Dihydroxybenzoic Acid Derivatives and Analogs

Structure-Activity Relationship (SAR) Studies for Biological and Chemical Properties

The biological and chemical properties of derivatives of 2-formyl-3,4-dihydroxybenzoic acid are intrinsically linked to their molecular structure. While specific structure-activity relationship (SAR) studies on this particular compound are not extensively documented, valuable insights can be drawn from research on closely related dihydroxybenzoic acids and benzaldehydes.

The antioxidant activity of phenolic acids is a key area of SAR studies. The number and relative positions of hydroxyl groups on the aromatic ring are critical determinants of this activity. For instance, studies on various dihydroxybenzoic acids have shown that the presence of two or more hydroxyl groups, particularly in ortho or para positions to each other, enhances antioxidant potential. nih.gov This is attributed to the increased stability of the resulting aryloxyl radical through resonance delocalization. nih.gov In the case of 2,4-dihydroxybenzoic acid, the hydroxyl groups are in a meta relationship, which results in significantly lower antioxidant activity compared to its ortho (2,3-dihydroxybenzoic acid) and para (2,5-dihydroxybenzoic acid) isomers. nih.gov Given that this compound possesses ortho-hydroxyl groups, it is predicted to have notable antioxidant capacity.

Furthermore, the formyl group is expected to influence the compound's biological profile. Research on dihydroxybenzaldehydes has demonstrated their antimicrobial properties. For example, gentisaldehyde (2,5-dihydroxybenzaldehyde) and 2,3-dihydroxybenzaldehyde (B126233) have shown antimicrobial activity against various strains of Staphylococcus aureus, including those resistant to multiple drugs. frontiersin.org This suggests that the aldehyde functional group can contribute to the biological activity of these compounds.

The table below summarizes the antioxidant activity of selected dihydroxybenzoic acids, providing a comparative context for the potential activity of this compound.

CompoundHydroxyl Group PositionsAntioxidant Activity (TAUFe/µmol)
2,3-Dihydroxybenzoic acidortho202 ± 10.6
2,5-Dihydroxybenzoic acidpara128 ± 6.3
2,4-Dihydroxybenzoic acidmetaLower activity
3,4-Dihydroxyphenylacetic acidortho149 ± 10.0
Data sourced from a study on the antioxidant potential of phenolic acids. nih.gov

Rational Design and Synthesis of Novel Conjugates and Prodrugs

The rational design of conjugates and prodrugs of this compound represents a promising strategy to enhance its therapeutic potential by improving its pharmacokinetic properties. Prodrugs are inactive forms of a drug that are converted to the active form in the body. nih.gov This approach can be used to overcome issues such as poor solubility, instability, and low bioavailability.

While specific prodrugs of this compound are not widely reported, the synthesis of derivatives of the related 3,4-dihydroxybenzoic acid (protocatechuic acid) offers a blueprint for potential strategies. For instance, derivatives of 3,4-dihydroxybenzoic acid have been synthesized and evaluated as antioxidants and metal-chelating agents. nih.gov These studies provide a foundation for designing similar modifications to this compound.

One innovative approach involves the incorporation of a 3,4-dihydroxybenzoyl moiety into the structure of existing antibiotics to create novel conjugates with enhanced properties. nih.gov An artificial operon has been used to produce a clorobiocin (B606725) derivative containing a 3,4-dihydroxybenzoyl group, which was shown to be a potent inhibitor of bacterial gyrases. nih.gov This suggests that conjugating this compound to other molecules could yield compounds with unique biological activities.

The synthesis of such conjugates and prodrugs would likely involve standard chemical transformations targeting the carboxylic acid, hydroxyl, or formyl groups. For example, the carboxylic acid could be converted to an ester or amide, while the hydroxyl groups could be masked with protecting groups that are cleaved in vivo.

Synthesis and Application in Fluorescent Probes and Biomedical Imaging Agents

Fluorescent probes are indispensable tools in biomedical research and diagnostics, enabling the visualization of biological processes in real-time. The chemical structure of this compound provides a versatile scaffold for the synthesis of novel fluorescent probes.

The presence of a formyl group and a phenolic hydroxyl group in a 1,2-relationship on the benzene (B151609) ring is a key structural feature for the synthesis of coumarin-based fluorophores through reactions like the Knoevenagel or Pechmann condensation. Coumarins are a well-known class of fluorescent compounds with a wide range of applications. The synthesis of a new aminocoumarin antibiotic containing a 3,4-dihydroxybenzoyl moiety demonstrates the feasibility of incorporating this structural motif into fluorescent backbones. nih.gov

Furthermore, the catechol (3,4-dihydroxy) moiety of this compound can act as a recognition site for specific analytes, such as metal ions. This could be exploited in the design of "turn-on" or "turn-off" fluorescent sensors, where the binding of the target analyte modulates the fluorescence of the probe.

While direct applications of this compound in biomedical imaging are yet to be extensively reported, its potential as a precursor for various fluorophores is significant. The synthesis of derivatives could lead to probes for detecting specific enzymes, reactive oxygen species, or other biologically important molecules.

Advanced Analytical Methodologies for 2 Formyl 3,4 Dihydroxybenzoic Acid Quantification in Complex Matrices

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of phenolic compounds like 2-Formyl-3,4-dihydroxybenzoic acid. The development of robust HPLC methods involves careful optimization of various parameters to achieve efficient separation and accurate quantification.

HPLC-DAD and HPLC-ESI-Q-ToF Methodologies for Phenolic Acid Analysis

The coupling of HPLC with Diode Array Detection (DAD) and Electrospray Ionization-Quadrupole Time-of-Flight (ESI-Q-ToF) mass spectrometry offers powerful tools for the comprehensive analysis of phenolic acids. nih.govnih.gov HPLC-DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in the identification and quantification of compounds based on their UV-Vis spectra. For more complex matrices, HPLC-ESI-Q-ToF provides high-resolution mass data, enabling the precise identification of analytes and their metabolites. nih.govnih.gov

A study focused on the determination of phenolic acids and derivatives developed and optimized an HPLC-DAD-ESI-Q-ToF method. nih.gov The chromatographic separation was performed on a reversed-phase column with a gradient elution profile. nih.gov This method was validated and subsequently applied to analyze various raw materials, demonstrating its capability to characterize phenolic compositions in a wide range of matrices. nih.gov The optimization of the chromatographic separation is crucial, and the use of different column chemistries, such as mixed-mode columns, can significantly improve the separation of isomers of dihydroxybenzoic acid which can be challenging with standard reversed-phase columns alone. sielc.comhelixchrom.com

The table below summarizes key parameters of a developed HPLC-ESI-Q-ToF method for phenolic acid analysis. nih.gov

ParameterValue
Column Ascentis Express RP-Amide
Mobile Phase A 1.4% Formic acid in water
Mobile Phase B 1.4% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 2 µL
Ionization Mode ESI Negative
Drying Gas Temperature 350°C
Drying Gas Flow 10 L/min
Nebulizer Pressure 35 psig
Sheath Gas Temperature 375°C
Sheath Gas Flow 11 L/min
Capillary Voltage 4.5 kV

Electrochemical Methods: Voltammetric Behavior and Modified Electrode Applications

Electrochemical methods, particularly voltammetry, offer a sensitive and often cost-effective alternative for the quantification of electroactive compounds like this compound. These techniques are based on measuring the current response of an analyte to a varying potential.

The voltammetric behavior of dihydroxybenzoic acid isomers has been investigated using techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV). mdpi.compreprints.org Studies have shown that 1,2- and 1,4-dihydroxybenzenes and their derivatives undergo a reversible two-electron oxidation-reduction reaction. mdpi.com The electrochemical behavior can be influenced by the solvent and the presence of substituents on the benzene (B151609) ring. mdpi.compreprints.org

To enhance the sensitivity and selectivity of electrochemical measurements, modified electrodes are often employed. For instance, a multi-walled carbon nanotube modified electrode has been shown to have a significant electrocatalytic effect on the oxidation and reduction of 3,4-dihydroxybenzoic acid. xmu.edu.cn This modification led to a linear relationship between the oxidation current and the concentration of the acid over a specific range, with a low detection limit of 1.0 × 10⁻⁶ mol/L. xmu.edu.cn The use of such modified electrodes can help overcome challenges like electrode fouling, which can occur with unmodified electrodes, especially in complex samples. mdpi.com

The table below presents the linear ranges and detection limit for the determination of 3,4-dihydroxybenzoic acid using a modified multi-walled carbon nanotube electrode. xmu.edu.cn

Linear Range 1 (mol/L)Linear Range 2 (mol/L)Correlation Coefficient 1Correlation Coefficient 2Detection Limit (mol/L)
4.0 × 10⁻⁶ – 1.0 × 10⁻⁴2.0 × 10⁻⁴ – 8.0 × 10⁻⁴0.99950.99921.0 × 10⁻⁶

Mass Spectrometry-Based Quantitative Approaches (e.g., Isotopic Labeling)

Mass spectrometry (MS) is a powerful technique for quantitative analysis, and its capabilities are further enhanced by isotopic labeling strategies. nih.gov Isotopic labeling involves the introduction of stable isotopes into the analyte or a standard, which then allows for accurate quantification by comparing the signal intensities of the labeled and unlabeled species.

MS1-based quantification methods introduce distinct mass differences to peptides or small molecules, enabling quantification by comparing peak areas at the MS1 level. nih.gov However, this approach can increase the complexity of the MS1 spectra. nih.gov In contrast, MS2-based quantification, often using isobaric tags, labels different samples with tags that have the same mass but produce different reporter ions upon fragmentation in the mass spectrometer. nih.gov This allows for multiplexing, where multiple samples can be analyzed simultaneously, increasing throughput and precision. nih.gov

For the quantification of small molecules like this compound, derivatization followed by GC-MS or LC-MS analysis is a common strategy. nih.gov Derivatization can improve the chromatographic properties and detection sensitivity of the analyte. nih.gov While specific isotopic labeling methods for this compound are not extensively detailed in the provided context, the principles of isotopic labeling are broadly applicable. For example, multiple isotopic tags have been developed for quantitative mass spectrometry that can be used for proteomics and peptidomics, and similar strategies could be adapted for the analysis of phenolic acids. nih.gov

The table below outlines different approaches in mass spectrometry-based quantification.

Quantification ApproachPrincipleAdvantagesLimitations
MS1-Based Quantification Introduction of distinct mass additions to analytes from different samples. Quantification is based on comparing peak intensities at the MS1 level. nih.govSimultaneous analysis of multiple samples improves precision. nih.govIncreases complexity of MS1 spectra, limiting multiplexing capacity. nih.gov
MS2-Based Quantification (Isobaric Labeling) Labeling with isobaric tags that have identical masses but generate unique reporter ions upon fragmentation. nih.govHigher multiplexing capacity, reduced MS1 complexity, and increased signal intensity. nih.govRequires careful optimization of fragmentation conditions.

Future Perspectives and Interdisciplinary Research Avenues for 2 Formyl 3,4 Dihydroxybenzoic Acid

Role as a Chemical Intermediate in Advanced Organic Synthesis

The unique arrangement of three distinct functional groups on the benzene (B151609) ring makes 2-Formyl-3,4-dihydroxybenzoic acid a potentially valuable chemical intermediate for the synthesis of complex organic molecules. The aldehyde, carboxylic acid, and vicinal hydroxyl groups offer multiple reaction sites that can be addressed selectively to build intricate molecular architectures.

The reactivity of its functional groups allows for a wide array of chemical transformations. The aldehyde group can participate in reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination to introduce new carbon-carbon or carbon-nitrogen bonds. The carboxylic acid can be converted into esters, amides, or acid chlorides, providing a handle for further functionalization. researchgate.net The catechol moiety is known for its ability to form complexes with various metals and can also be a precursor for heterocyclic ring systems like benzodioxoles. The interplay between these groups opens pathways to novel compounds that might be difficult to synthesize through other routes. For example, intramolecular reactions could be designed to create complex fused ring systems in a single step.

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Product Class
Aldehyde (-CHO) Reductive Amination Substituted Amines
Wittig Reaction Stilbene Derivatives
Aldol Condensation Chalcone-like Structures
Carboxylic Acid (-COOH) Esterification Benzoate Esters
Amidation Benzamide Derivatives
Reduction Benzyl (B1604629) Alcohols
Catechol (-OH, -OH) Etherification Benzodioxole Derivatives
Metal Chelation Organometallic Complexes

Potential as a Platform Chemical in Biorefining and Value-Added Product Synthesis

In the context of sustainable chemistry, biorefineries aim to convert biomass into valuable chemicals. This compound is structurally related to protocatechuic acid (3,4-dihydroxybenzoic acid), a known microbial metabolite and a key intermediate in the degradation of lignin-derived aromatic compounds. nih.govwikipedia.org Protocatechuic acid is considered a potential platform chemical, and its enzymatic conversion to other molecules is an active area of research. wikipedia.org

Given this biological precedent, there is a strong potential for developing engineered microbial strains or enzymatic cascades capable of producing this compound directly from renewable feedstocks. This could be achieved through the targeted formylation of protocatechuic acid or by modifying existing biosynthetic pathways. For instance, the biotransformation of related phenolic compounds like protocatechualdehyde to vanillin (B372448) is already established, suggesting that enzymatic machinery for modifying such structures exists and could be harnessed. wikipedia.org The production of this compound would represent a step up in the value chain, providing a more functionalized building block directly from a biological source.

Emerging Applications in Catalysis and Material Science

The multifunctionality of this compound suggests its utility in the development of advanced materials and catalysts.

Catalysis: The catechol group is an excellent chelating agent for a variety of metal ions, including iron, copper, and titanium. nih.gov This property can be exploited to create novel metal-based catalysts. The compound could serve as a tridentate ligand, with the catechol and carboxylate groups binding to a metal center. The resulting complex could be used in various catalytic processes, with the potential for fine-tuning its activity by modifying the aromatic ring or other functional groups.

Material Science: The presence of multiple reactive sites makes this compound an attractive monomer for polymerization. It could be used to create novel polyesters, polyamides, or other polymers with inherent functionalities like antioxidant properties or metal-binding capabilities due to the catechol moiety. Furthermore, these functional groups can be used to graft the molecule onto the surfaces of other materials, imparting new properties such as hydrophilicity, biocompatibility, or the ability to capture heavy metals. Its structure is also suitable for designing metal-organic frameworks (MOFs), where the carboxylic acid and catechol groups could act as linking units to connect metal nodes, creating porous materials with potential applications in gas storage, separation, and catalysis.

Integration into Systems Biology and Metabolomics Research for Broader Biological Understanding

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a cornerstone of systems biology. The parent compound of this compound, protocatechuic acid, is a known metabolite in humans, plants, and microbes, often resulting from the breakdown of polyphenols from dietary sources like green tea. nih.govwikipedia.org

The integration of this compound into metabolomics studies presents a significant research opportunity. Its detection in biological samples could signify the activity of specific, perhaps previously uncharacterized, enzymatic pathways involved in aromatic compound metabolism. It could serve as a biomarker for particular dietary intakes, gut microbiome activities, or disease states. For example, the biotransformation of protocatechuic acid to catechol by certain bacteria has been observed. researchgate.net Investigating whether this compound is an intermediate in this or related pathways could provide a more detailed understanding of microbial metabolism and its interaction with host organisms. Advanced analytical techniques, such as high-resolution mass spectrometry, are capable of detecting and quantifying such novel metabolites, opening the door to elucidating their biological significance.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-formyl-3,4-dihydroxybenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Oxidative Methods : Controlled oxidation of 3,4-dihydroxybenzoic acid derivatives using mild oxidizing agents (e.g., MnO₂ or TEMPO) to introduce the formyl group while preserving hydroxyl functionalities. Reaction temperature (25–50°C) and solvent polarity (ethanol/water mixtures) critically affect selectivity .
  • Protection-Deprotection Strategies : Use of acetyl or benzyl groups to protect hydroxyl moieties during formylation, followed by acidic or catalytic hydrogenation for deprotection. Yields range from 60–85% depending on steric hindrance .
    • Key Data :
MethodYield (%)Purity (%)Major Byproducts
Direct Oxidation55903,4-dihydroxybenzoic acid (5%)
Protection-Deprotection7895Acetylated intermediates (10%)

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Use UV-Vis spectroscopy to monitor degradation (λmax = 320 nm) in buffered solutions (pH 2–12). The compound is stable at pH 4–7 but undergoes hydrolysis to 3,4-dihydroxybenzoic acid above pH 9 .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 150°C, with mass loss correlating to formyl group elimination .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodology :

  • Ion-Exchange Chromatography : Use macroporous weak-base resins (e.g., D301R) for adsorption at pH 5, achieving >90% recovery via elution with 0.5 M HCl .
  • Crystallization : Ethanol/water (1:3) yields needle-like crystals with 98% purity after recrystallization .

Advanced Research Questions

Q. How does the substitution pattern (formyl vs. methoxy groups) influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura Coupling : Compare reaction rates of this compound with its methoxy analog (e.g., 2-formyl-3,4-dimethoxybenzoic acid). The hydroxyl groups enhance Pd catalyst coordination, accelerating coupling by 30% but requiring inert conditions to prevent oxidation .
    • Key Data :
SubstrateReaction Time (h)Yield (%)
2-Formyl-3,4-dihydroxy675
2-Formyl-3,4-dimethoxy862

Q. What mechanisms underlie the antimicrobial activity of this compound, and how do structural modifications alter potency?

  • Methodology :

  • Enzyme Inhibition Assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) using fluorescence quenching. IC₅₀ = 12 µM, comparable to trimethoprim. The formyl group enhances binding via Schiff base formation with lysine residues .
  • SAR Studies : Methylation of hydroxyl groups reduces activity (IC₅₀ > 50 µM), while esterification abolishes it entirely .

Q. How can contradictory data on the compound’s antioxidant capacity across studies be resolved?

  • Methodology :

  • Standardized Assays : Re-evaluate DPPH radical scavenging using controlled oxygen levels. Discrepancies arise from autoxidation of the formyl group in open-air conditions, generating false-positive signals .
  • EPR Spectroscopy : Directly measure radical quenching efficiency. The compound exhibits moderate activity (EC₅₀ = 45 µM), lower than ascorbic acid but stable under nitrogen .

Q. What analytical methods are best suited for quantifying trace impurities in this compound?

  • Methodology :

  • HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (30:70). Detect impurities (e.g., 3,4-dihydroxybenzoic acid) at LOD = 0.1 ppm .
  • NMR Spectroscopy : ¹³C NMR distinguishes formyl (δ = 192 ppm) and carboxylic acid (δ = 170 ppm) carbons, with <2% signal overlap .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for this compound, while others observe low toxicity?

  • Resolution :

  • Cell Line Variability : HepG2 cells show higher sensitivity (LD₅₀ = 20 µM) due to enhanced uptake via organic anion transporters, whereas HEK293 cells (LD₅₀ = 100 µM) lack these transporters .
  • Metabolic Stability : Rapid glucuronidation in primary hepatocytes reduces intracellular concentrations, masking toxicity in some assays .

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